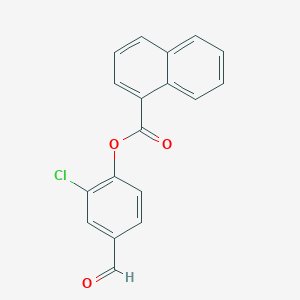

2-chloro-4-formylphenyl 1-naphthoate

Description

Properties

IUPAC Name |

(2-chloro-4-formylphenyl) naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClO3/c19-16-10-12(11-20)8-9-17(16)22-18(21)15-7-3-5-13-4-1-2-6-14(13)15/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORUVEJFWPYMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Crystallographic Differences

The most closely studied analog is 4-nitrophenyl 1-naphthoate , where the phenyl ring bears a nitro group at the para position. Key structural comparisons include:

The chlorine substituent in the target compound introduces steric bulk at the ortho position, likely increasing the dihedral angle between the phenyl and naphthoate moieties compared to the nearly coplanar 4-nitrophenyl analog. The formyl group’s electron-withdrawing nature may also influence electronic distribution differently than the nitro group .

Key Reactivity Differences :

- Nitro Group : Reduces to amine (-NH₂), enabling applications in drug intermediates (e.g., NSAIDs) .

- Formyl Group : Participates in condensation reactions (e.g., Schiff base formation), expanding utility in polymer or coordination chemistry.

- Chlorine : Enables nucleophilic aromatic substitution or Suzuki coupling, offering routes to diversified derivatives.

Thermal and Physical Properties

- Melting Point: 4-Nitrophenyl 1-naphthoate melts at 385–393 K . The target compound’s melting point is expected to be lower due to reduced symmetry and weaker intermolecular forces (absence of strong NO₂ dipole interactions).

- Solubility : The formyl group may enhance solubility in polar aprotic solvents (e.g., DMF) compared to the nitro analog.

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-4-formylphenyl 1-naphthoate, and how can reaction yields be improved?

The synthesis of aromatic esters like 2-chloro-4-formylphenyl 1-naphthoate typically involves coupling a carboxylic acid chloride with a substituted phenol. A validated method involves:

Acid chloride formation : Reacting 1-naphthoic acid with thionyl chloride (SOCl₂) under reflux, catalyzed by dimethylformamide (DMF) .

Esterification : Adding the acid chloride to a solution of 2-chloro-4-formylphenol in dichloromethane (DCM) with triethylamine (TEA) as a base.

Purification : Extracting with ethyl acetate, washing with NaHCO₃ to remove unreacted acid, and recrystallizing from n-hexane.

Yield optimization : Control reaction temperature (room temperature for acid chloride addition, gentle heating post-reaction) and use excess phenol derivatives to drive esterification. Monitor progress via TLC (ethyl acetate:n-hexane, 1:1) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- FT-IR : Confirm ester carbonyl (C=O) stretch (~1740 cm⁻¹) and formyl group (C=O) at ~1680 cm⁻¹.

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), formyl proton (δ ~9.8 ppm), and chlorine-substituted aromatic carbons (δ ~125–140 ppm).

- HPLC-MS : Verify molecular ion peak ([M+H]⁺) at m/z 325.3 (calculated for C₁₈H₁₁ClO₃).

- Elemental Analysis : Validate purity (>95%) by matching experimental C, H, and Cl percentages with theoretical values .

Q. How does the chloro-substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro group at the 2-position activates the aromatic ring toward nucleophilic attack, particularly at the 4-formyl position. For example:

- Nucleophilic substitution : The formyl group can undergo condensation with amines (e.g., hydrazines) to form hydrazones, useful in Schiff base syntheses.

- Steric effects : The chloro group’s ortho position may hinder rotation, affecting reaction kinetics. Experimental design should include kinetic studies under varying temperatures (e.g., 25–80°C) and solvent polarities (DMF vs. THF) to map substituent effects .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in 2-chloro-4-formylphenyl 1-naphthoate?

X-ray crystallography provides precise geometric parameters:

- Dihedral angles : Measure the angle between the naphthoate and phenyl rings (e.g., ~8.66° in analogous nitro-substituted esters ).

- Torsional angles : Assess planarity of the formyl group (C=O) relative to the aromatic ring.

- Intermolecular interactions : Identify C–H⋯O hydrogen bonds or π-π stacking (critical for understanding packing behavior and solubility).

Methodology : Grow crystals via slow evaporation in n-hexane/ethyl acetate. Use a diffractometer (e.g., Stoe IPDS-II) with Mo Kα radiation (λ = 0.71073 Å). Refine data with SHELXL97, constraining H-atoms using a riding model .

Q. What computational methods are suitable for predicting the electronic effects of substituents on this compound’s reactivity?

- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO). The chloro and formyl groups lower LUMO energy, enhancing electrophilicity.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications.

- MD simulations : Study solvent effects on conformation using GROMACS with OPLS-AA force field .

Q. How can researchers address contradictions in reported crystallographic data for similar naphthoate esters?

Discrepancies in dihedral angles or bond lengths may arise from:

- Temperature differences : Data collected at 173 K (e.g., ) vs. room temperature.

- Refinement protocols : Compare R-factors (e.g., R = 0.034 vs. higher values in lower-resolution studies).

Resolution strategy :

Validate data quality via Rint (<0.05) and completeness (>95%).

Cross-reference with analogous structures (e.g., 4-nitrophenyl 1-naphthoate ).

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. What experimental designs are recommended for studying its potential as a ligand in coordination chemistry?

- Metal complex synthesis : React with Cd(II) or Cu(II) salts in ethanol/water under hydrothermal conditions (120°C, 24 hrs).

- Characterization :

- UV-Vis : Monitor d-d transitions (e.g., λ ~600 nm for Cu(II) complexes).

- ESI-MS : Detect [M + ligand + H]⁺ peaks.

- Magnetic susceptibility : Assess paramagnetic behavior in Cu(II) complexes.

- Application : Fluorescent properties of Cd(II)-naphthoate complexes (e.g., emission at 450 nm) suggest utility in sensors .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of structurally related naphthoate derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may result from:

- Purity issues : Validate compound integrity via HPLC and elemental analysis.

- Assay conditions : Control pH, temperature, and solvent (DMSO vs. aqueous buffers).

- Structural nuances : Compare substituent effects (e.g., nitro vs. formyl groups in vs. ).

Recommendation : Reproduce assays under standardized conditions (e.g., NIH/EPA guidelines) and use SAR studies to isolate active pharmacophores .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Analogous Esters

Q. Table 2. Synthetic Yield Optimization Strategies

| Factor | Impact on Yield | Methodological Adjustment |

|---|---|---|

| Reaction temperature | High | Maintain 25–40°C during coupling |

| Solvent polarity | Moderate | Use DCM for improved solubility |

| Stoichiometry (phenol) | Critical | 1.2:1 (phenol:acid chloride) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.